molecular formula C13H15Cl2NO4 B170988 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid CAS No. 142121-95-7

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B170988
CAS No.: 142121-95-7
M. Wt: 320.16 g/mol
InChI Key: UMIXQOHZODWWEI-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a useful research compound. Its molecular formula is C13H15Cl2NO4 and its molecular weight is 320.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protective Group in Chemical Synthesis

"2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid" is utilized for the protection of amino groups in the synthesis of various chemical compounds, notably in the intermediate stages of pharmaceutical development. The tert-butyloxycarbonyl (BOC) group is a standard protecting group that facilitates the synthesis of complex molecules by preventing unwanted reactions at the amino group. For instance, it has been applied in the protection of amino-group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide, highlighting its efficiency and the optimal conditions for its application (Wang Rong-geng, 2008). Moreover, a comparative study on protecting methods for the amino group in 2-Aminomethylphenylacetic acid emphasized the superior yield achieved using BOC as a protecting agent, although noting the complexity of its deprotection process (Yougui Zhao, Ronggeng Wang, Mei Liu, 2014).

Peptide Synthesis

In peptide synthesis, the BOC group is instrumental for the protection of amino acids, thereby allowing for the sequential addition of amino acids without interference. This method facilitates the synthesis of peptides, including the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis, demonstrating the versatility and utility of BOC-protected amino acids in constructing complex peptide structures efficiently (S. Plaue, D. Heissler, 1987).

Development of Novel Compounds

Research on "this compound" extends to the development of novel compounds with potential therapeutic applications. For instance, it's involved in the synthesis of new proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac", indicating a promising approach in enhancing the medicinal properties of existing drugs while minimizing their gastrointestinal side effects (A. Shalaby et al., 1998).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXQOHZODWWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.